neo-Truxilline

Vue d'ensemble

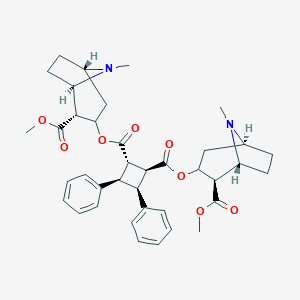

Description

neo-Truxilline: is a natural product derived from illicit cocaine. It belongs to the class of alkaloids and has the molecular formula C₃₈H₄₆N₂O₈ with a molecular weight of 658.78 g/mol . This compound is one of the many truxilline isomers, which are formed by the photochemical dimerization of cinnamoylcocaine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: neo-Truxilline is typically synthesized through the photochemical dimerization of cinnamoylcocaine. This process involves the exposure of cinnamoylcocaine to ultraviolet light, leading to the formation of various truxilline isomers, including this compound .

Industrial Production Methods: The industrial production of this compound involves the extraction of cinnamoylcocaine from coca leaves, followed by its photochemical dimerization. The reaction conditions include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The product is then purified through techniques such as chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: neo-Truxilline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound.

Applications De Recherche Scientifique

neo-Truxilline has several scientific research applications, including:

Chemistry: It is used as a reference compound in the analysis and characterization of cocaine samples.

Biology: this compound is studied for its biological activities, including its potential effects on various biological pathways.

Medicine: Research is ongoing to explore the pharmacological properties of this compound and its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of neo-Truxilline involves its interaction with specific molecular targets and pathways. As a tropane alkaloid, this compound may interact with neurotransmitter receptors and transporters, affecting the central nervous system. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparaison Avec Des Composés Similaires

- alpha-Truxilline

- beta-Truxilline

- delta-Truxilline

- epsilon-Truxilline

- gamma-Truxilline

- omega-Truxilline

- zeta-Truxilline

- peri-Truxilline

- epi-Truxilline

Comparison: neo-Truxilline is unique among the truxilline isomers due to its specific structural configuration and biological activities. While all truxilline isomers share a common core structure, the differences in their stereochemistry result in distinct physical and chemical properties. This compound’s unique properties make it a valuable compound for research and analytical applications .

Activité Biologique

neo-Truxilline is a natural product derived from the alkaloid class, specifically synthesized through the photochemical dimerization of cinnamoylcocaine. This compound has garnered attention for its potential biological activities, particularly in pharmacological research. Its molecular formula is C₃₈H₄₆N₂O₈, with a molecular weight of 658.78 g/mol. The synthesis typically involves exposure to ultraviolet light, leading to various truxilline isomers, including this compound itself.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and transporters within the central nervous system (CNS). As a tropane alkaloid, it may influence various neurotransmitter systems, although specific molecular targets are still under investigation. This interaction could potentially affect pathways related to mood regulation, pain perception, and other CNS functions.

Research Findings

Research has highlighted several key areas where this compound exhibits biological activity:

- Antimicrobial Properties : Studies have shown that alkaloids, including this compound, may possess antimicrobial effects. These activities are often linked to structural features common among alkaloids .

- Antitumor Activity : Some research indicates that compounds related to this compound may exhibit antitumor properties, although specific studies on this compound itself remain limited .

- Neuropharmacological Effects : Given its tropane structure, this compound's potential effects on neurotransmission suggest possible applications in treating neurological disorders.

Comparative Analysis of Truxilline Isomers

The biological activities of this compound can be compared with other truxilline isomers. The following table summarizes some key differences:

| Isomer | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential antimicrobial and neuropharmacological | Derived from cinnamoylcocaine |

| alpha-Truxilline | Limited data; potential anti-inflammatory | Structural variations affect activity |

| beta-Truxilline | Antimicrobial properties noted | Similar core structure as this compound |

| delta-Truxilline | Antitumor activity suggested | Varies in stereochemistry |

This table illustrates that while all truxilline isomers share a common structural core, their specific biological activities can vary significantly due to differences in stereochemistry and molecular interactions.

Case Studies and Clinical Applications

While direct case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

- Clinical Trials on Alkaloids : Various clinical trials have explored the effects of alkaloids derived from Erythroxylum coca (the coca plant), which includes compounds like cocaine and its derivatives. These studies often assess pain relief and mood enhancement as primary outcomes .

- Pharmacological Research : Ongoing studies aim to elucidate the pharmacological properties of this compound in comparison to more extensively studied alkaloids like cocaine. The focus is on understanding its therapeutic potential and safety profile in clinical settings .

- Antimicrobial Studies : Research indicates that certain alkaloids possess significant antimicrobial properties, suggesting that this compound could be further investigated for use in treating infections caused by resistant strains of bacteria .

Propriétés

IUPAC Name |

bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2S,3S,4R)-3,4-diphenylcyclobutane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSWFFZJNZSEIZ-INQOXXOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113350-54-2 | |

| Record name | neo-Truxilline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.